molecular formula C20H15FO2 B13619645 2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde

2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde

Cat. No.: B13619645
M. Wt: 306.3 g/mol
InChI Key: TWQAEHHFQZARRK-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde is an organic compound that belongs to the class of benzaldehyde derivatives It features a benzaldehyde group substituted with a benzyloxy group and a fluorine atom on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with benzyloxybenzene under specific conditions. One common method includes the use of a vanadium (V) chiral salen complex and imidazole to facilitate the enantioselective cyanoformylation with ethyl cyanoformate, forming the corresponding cyanohydrin carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The benzyloxy and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of 2-[4-(Benzyloxy)-2-fluorophenyl]benzoic acid.

    Reduction: Formation of 2-[4-(Benzyloxy)-2-fluorophenyl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biological systems. The benzyloxy and fluorine substituents can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzyloxybenzaldehyde
  • 4-Hydroxybenzaldehyde
  • o-Anisaldehyde
  • 2,5-Dimethoxybenzaldehyde
  • 2,6-Dimethoxybenzaldehyde
  • 2,3-Dimethoxybenzaldehyde
  • 2,4-Dimethoxybenzaldehyde
  • 3,5-Dimethoxybenzaldehyde
  • p-Anisaldehyde
  • Veratraldehyde
  • 2-(Trifluoromethyl)benzaldehyde
  • 4-Methoxybenzylchloride
  • 2-Nitrobenzaldehyde
  • Salicylaldehyde
  • 3-(Methoxymethoxy)benzaldehyde
  • (Trifluoromethoxy)benzene

Uniqueness

2-[4-(Benzyloxy)-2-fluorophenyl]benzaldehyde is unique due to the presence of both a benzyloxy group and a fluorine atom on the aromatic ring

Properties

Molecular Formula

C20H15FO2

Molecular Weight

306.3 g/mol

IUPAC Name

2-(2-fluoro-4-phenylmethoxyphenyl)benzaldehyde

InChI

InChI=1S/C20H15FO2/c21-20-12-17(23-14-15-6-2-1-3-7-15)10-11-19(20)18-9-5-4-8-16(18)13-22/h1-13H,14H2

InChI Key

TWQAEHHFQZARRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=CC=CC=C3C=O)F

Origin of Product

United States

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